[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol
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Overview
Description
[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol: is an organic compound that features a fluorine atom, a morpholine ring, and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Attachment of the Phenylmethanol Group: The final step involves the attachment of the phenylmethanol group through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the fluorine atom to form a hydrogenated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]ketone.
Reduction: [3-hydro-2-(3-methylmorpholin-4-yl)phenyl]methanol.
Substitution: [3-methoxy-2-(3-methylmorpholin-4-yl)phenyl]methanol.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the morpholine ring provides additional interactions through hydrogen bonding and van der Waals forces. The phenylmethanol group contributes to the overall hydrophobicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
- [3-chloro-2-(3-methylmorpholin-4-yl)phenyl]methanol
- [3-bromo-2-(3-methylmorpholin-4-yl)phenyl]methanol
- [3-iodo-2-(3-methylmorpholin-4-yl)phenyl]methanol
Comparison:
- Uniqueness: The presence of the fluorine atom in [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol provides unique electronic properties, such as increased electronegativity and bond strength, compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine-containing compound exhibits different reactivity patterns in substitution and elimination reactions due to the strong carbon-fluorine bond.
- Applications: The fluorinated compound may have distinct biological activities and pharmacokinetic properties, making it more suitable for certain applications in drug development and material science.
Properties
CAS No. |
1700073-29-5 |
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Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16FNO2/c1-9-8-16-6-5-14(9)12-10(7-15)3-2-4-11(12)13/h2-4,9,15H,5-8H2,1H3 |
InChI Key |
YMYVLVVFGJPYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=C(C=CC=C2F)CO |
Purity |
95 |
Origin of Product |
United States |
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